Narirutin

Catalog No.
S536703
CAS No.
14259-46-2
M.F
C27H32O14
M. Wt
580.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Narirutin

CAS Number

14259-46-2

Product Name

Narirutin

IUPAC Name

(S)-5-hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1

InChI Key

HXTFHSYLYXVTHC-AJHDJQPGSA-N

SMILES

C[C@@H]1O[C@H]([C@@H]([C@@H]([C@H]1O)O)O)OC[C@H]2O[C@H]([C@@H]([C@H]([C@@H]2O)O)O)Oc3cc4c(C(C[C@@H](c5ccc(O)cc5)O4)=O)c(O)c3

Solubility

Soluble in DMSO

Synonyms

Narirutin, Isonaringenin, Isonaringin, Naringenin 7-beta-rutinoside, Naringenin 7-O-rutinoside, (2S)-Narirutin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Narirutin is 580.179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Treatment

Diabetes Treatment

Anti-inflammatory Treatment

Antioxidant Treatment

Anti-allergic Treatment

Cardioprotective Treatment

Neuroprotective Treatment

Hepatoprotective Treatment

Antimicrobial Treatment

Antiviral Treatment

Anti-aging Treatment

Antidepressant Treatment

Gliomas Treatment

Prostate Cancer Treatment

Pancreatic Cancer Treatment

Ovarian Cancer Treatment

  • Origin: Narirutin is a naturally occurring compound found in various citrus fruits [].
  • Significance: Research suggests Narirutin possesses various biological activities, making it a subject of ongoing scientific investigation for its potential health benefits [, , ].

Molecular Structure Analysis

  • Narirutin consists of the flavanone naringenin linked to the disaccharide rutinose through a glycosidic bond [].
  • The core structure of naringenin is a flavanone skeleton with two phenolic hydroxyl groups (OH) and a ketone (C=O) group []. Rutinose is a disaccharide composed of glucose and rhamnose sugars [].
  • A key feature is the presence of multiple hydroxyl groups in the molecule, which contribute to its antioxidant and potential health benefits [].

Chemical Reactions Analysis

  • Synthesis: While the natural biosynthesis pathway in citrus fruits is not fully elucidated, scientific research has explored laboratory synthesis methods for Narirutin [].
  • Decomposition: Specific information on the decomposition pathways of Narirutin is currently limited in scientific literature.
  • Other Reactions: Narirutin may undergo reactions typical of flavanones, such as hydrolysis (breaking down the glycosidic bond) or methylation (adding a methyl group) under specific conditions. However, detailed information on these reactions specific to Narirutin requires further investigation [].

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties of isolated Narirutin is limited.
  • However, based on its structure and similar flavanones, Narirutin is expected to be a relatively polar compound with good water solubility and a melting point above 100°C [].

Research suggests Narirutin's potential health benefits may be due to its interaction with various biological pathways:

  • Anti-inflammatory activity: Narirutin may reduce inflammation by inhibiting the production of inflammatory mediators like cytokines [].
  • Antidepressant activity: Studies suggest Narirutin may improve mood and behavior in animal models of depression, possibly by affecting neurotransmitter levels [].
  • Anti-cancer activity: Narirutin has been shown to inhibit the growth of prostate cancer cells in vitro, potentially by targeting specific enzymes [].

These mechanisms require further investigation to fully understand their implications for human health.

  • Limited information is available on the specific toxicity of Narirutin. However, as a natural compound found in citrus fruits, it is generally considered safe for consumption in moderate amounts through dietary sources [].
  • More research is needed to determine the safety profile of concentrated or isolated Narirutin supplements.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.1

Exact Mass

580.179

Appearance

Solid powder

Melting Point

Mp 160-165 °
160-165°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06M5EAT0YC

Other CAS

14259-46-2

Wikipedia

Narirutin

Dates

Modify: 2023-08-15
1: Li Y, Du Y, Yang J, Xiu Z, Yang N, Zhang J, Gao Y, Li B, Shi H. Narirutin produces antidepressant-like effects in a chronic unpredictable mild stress mouse model. Neuroreport. 2018 Jul 18. doi: 10.1097/WNR.0000000000001102. [Epub ahead of print] PubMed PMID: 30028378.
2: Chakraborty S, Basu S. Multi-functional activities of citrus flavonoid narirutin in Alzheimer's disease therapeutics: An integrated screening approach and in vitro validation. Int J Biol Macromol. 2017 Oct;103:733-743. doi: 10.1016/j.ijbiomac.2017.05.110. Epub 2017 May 19. PubMed PMID: 28528948.
3: Liu LN, Wang Y, Jin HY, Ma SC, Liu JP. Application of immunoaffinity purification technology as the pretreatment technology for traditional Chinese medicine: Its application to analysis of hesperidin and narirutin in traditional Chinese medicine preparations containing Citri reticulatae Pericarpium. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:122-128. doi: 10.1016/j.jchromb.2015.10.005. Epub 2015 Oct 22. PubMed PMID: 26526495.
4: Park HY, Ha SK, Eom H, Choi I. Narirutin fraction from citrus peels attenuates alcoholic liver disease in mice. Food Chem Toxicol. 2013 May;55:637-44. doi: 10.1016/j.fct.2013.01.060. Epub 2013 Feb 13. PubMed PMID: 23416143.
5: Ha SK, Park HY, Eom H, Kim Y, Choi I. Narirutin fraction from citrus peels attenuates LPS-stimulated inflammatory response through inhibition of NF-κB and MAPKs activation. Food Chem Toxicol. 2012 Oct;50(10):3498-504. doi: 10.1016/j.fct.2012.07.007. Epub 2012 Jul 17. PubMed PMID: 22813871.
6: Lee S, Khoo CS, Pearson JL, Hennell JR, Bensoussan A. Liquid chromatographic determination of narirutin and hesperidin in Zhi Ke (Citrus aurantium L.) in the form of the raw herb and of the dried aqueous extract. J AOAC Int. 2009 May-Jun;92(3):789-96. PubMed PMID: 19610369.
7: Funaguchi N, Ohno Y, La BL, Asai T, Yuhgetsu H, Sawada M, Takemura G, Minatoguchi S, Fujiwara T, Fujiwara H. Narirutin inhibits airway inflammation in an allergic mouse model. Clin Exp Pharmacol Physiol. 2007 Aug;34(8):766-70. PubMed PMID: 17600554.
8: Zhang J, Brodbelt JS. Screening flavonoid metabolites of naringin and narirutin in urine after human consumption of grapefruit juice by LC-MS and LC-MS/MS. Analyst. 2004 Dec;129(12):1227-33. Epub 2004 Oct 26. PubMed PMID: 15565223.
9: Manach C, Morand C, Gil-Izquierdo A, Bouteloup-Demange C, Rémésy C. Bioavailability in humans of the flavanones hesperidin and narirutin after the ingestion of two doses of orange juice. Eur J Clin Nutr. 2003 Feb;57(2):235-42. PubMed PMID: 12571654.
10: Puig DG, Pérez ML, Fuster MD, Ortuño A, Sabater F, Porras I, Lidón AG, Del Río JA. Effect of ethylene on naringin, narirutin and nootkatone accumulation in grapefruit. Planta Med. 1995 Jun;61(3):283-5. PubMed PMID: 17238080.

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